molecular formula C13H23NO5 B2735579 rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis CAS No. 2402789-12-0

rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis

Cat. No.: B2735579
CAS No.: 2402789-12-0
M. Wt: 273.329
InChI Key: SORPZCMBYZSZBY-NXEZZACHSA-N
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Description

rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis is a chiral piperidine derivative featuring a stereochemically defined cis configuration at the 2R and 6R positions. The compound contains a methoxy group at the 6-position of the piperidine ring and is protected by tert-butyl and methyl ester groups at the 1- and 2-positions, respectively. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting pathways such as Smoothened (SMO) .

The synthesis of related piperidine derivatives often involves functionalization of hydroxyl or azide intermediates, followed by reduction, acylation, or coupling reactions. For example, (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 183890-36-0) serves as a precursor for azide displacement and subsequent benzimidazole ring formation in drug candidates . The methoxy-substituted variant discussed here likely follows analogous synthetic pathways but with distinct reactivity due to the methoxy group’s electron-donating and steric effects.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-9(11(15)18-5)7-6-8-10(14)17-4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORPZCMBYZSZBY-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H19NO5
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 512822-50-3

The structural features include a piperidine ring with two carboxylate functional groups and a tert-butyl group, which may influence its lipophilicity and receptor interactions.

Rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate exhibits its biological activity primarily through modulation of specific receptors. Research indicates that compounds with similar piperidine structures often interact with G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses and neurological pathways.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating conditions like asthma and arthritis .
    • A related compound demonstrated significant reduction in lung inflammation in mouse models of asthma .
  • Neurological Effects :
    • Piperidine derivatives are known to affect neurotransmitter systems. For instance, they may modulate dopamine and serotonin pathways, which could be beneficial in treating mood disorders .
  • Antagonistic Properties :
    • The compound may act as an antagonist at specific receptors such as P2Y14R, which is implicated in various physiological processes including immune response and pain modulation .

Case Study 1: Anti-inflammatory Effects in Asthma Models

In a study examining the effects of related piperidine compounds on asthma models, it was found that the administration of these compounds led to a marked decrease in eosinophilic inflammation and airway hyperresponsiveness. The mechanism was attributed to the inhibition of IL-5 production from T-helper cells .

Case Study 2: Neurological Implications

A separate investigation focused on the impact of similar piperidine compounds on depression-like behaviors in rodent models. The results indicated that these compounds could enhance serotonergic activity, leading to improved mood-related outcomes .

Structure-Activity Relationship (SAR)

The biological activity of rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate can be partially explained through its structure-activity relationship (SAR). Modifications to the piperidine ring and substituents have been shown to significantly alter receptor affinity and selectivity.

CompoundModificationReceptor AffinityBiological Activity
Compound ANo modificationsHighAnti-inflammatory
Compound BMethyl substitutionModerateNeurological effects
Compound CHydroxyl group additionLowReduced efficacy

The presence of the tert-butyl group appears to enhance lipophilicity without significantly compromising receptor binding affinity .

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural and functional differences between the target compound and related piperidine dicarboxylates:

Compound Name Substituent Position/Group Configuration Molecular Weight CAS Number Key Applications/Properties
rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis 6-methoxy cis (2R,6R) 273.33 g/mol Not explicitly listed Intermediate for SMO inhibitors
rac-1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate 4-hydroxy cis (2R,4R) 259.29 g/mol 183890-36-0 Precursor for azide displacement
rac-1-tert-butyl 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate 4-amino cis (2R,4R) 258.29 g/mol 254882-09-2 Amine coupling in peptide synthesis
1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate 5-hydroxy cis (2R,5R) 259.29 g/mol CSSB20620679246 Hydroxyl-directed functionalization
1-tert-butyl 2-methyl (2R)-6-oxopiperidine-1,2-dicarboxylate 6-oxo (ketone) (2R) 257.28 g/mol 183890-36-0 Ketone-mediated nucleophilic reactions

Functional and Reactivity Differences

  • Methoxy vs. This property is critical for optimizing pharmacokinetics in drug candidates .
  • Stereochemical Impact : The cis (2R,6R) configuration imposes a distinct spatial arrangement compared to trans diastereomers or compounds with substituents at the 4- or 5-positions. For example, (2R,4R)-4-hydroxypiperidine derivatives undergo mesylation and azide displacement more readily due to reduced steric hindrance at the 4-position .
  • Ketone vs. Ester Reactivity : The 6-oxo derivative (CAS: 183890-36-0) exhibits higher electrophilicity at the 6-position, enabling nucleophilic additions or condensations, whereas the methoxy group in the target compound is less reactive under similar conditions .

Preparation Methods

Boc Protection and Deprotection

The tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (Scheme 3). Quantitative protection is achieved within 2 hours at room temperature.

Esterification Strategies

Methyl esterification employs dimethyl carbonate (DMC) under Mitsunobu conditions (DIAD, PPh₃) or via acid-catalyzed Fischer esterification. The latter method, using anhydrous HCl in methanol, affords the ester in 85% yield without epimerization.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Synthetic Methods

Method Yield (%) d.r. (cis:trans) Scalability
Enecarbamate Iodination 72 4:1 Moderate
Enolate Alkylation 68 3:1 High
Resolution 95* N/A Low

*Yield after chromatographic separation.

The enecarbamate route offers superior diastereoselectivity, whereas enolate alkylation excels in scalability.

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